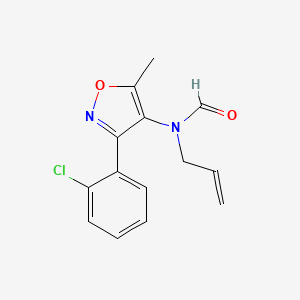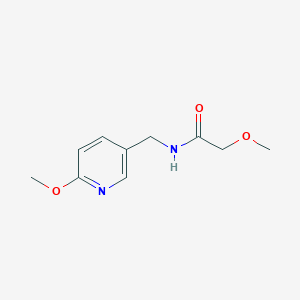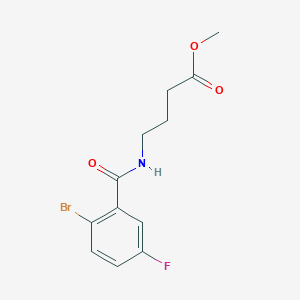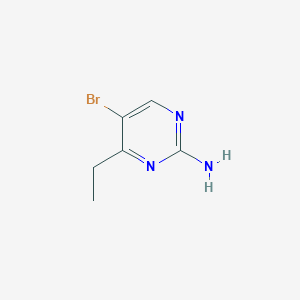
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol: is an organic compound that features a pyridine ring substituted with an amino group and a methyl group, connected to a phenyl ring bearing a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce a nitro group, followed by reduction to form the amino group. The resulting 5-amino-4-methylpyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of benzyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino group can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)aldehyde or (3-(5-Amino-4-methylpyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties.
作用机制
The mechanism of action of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways.
相似化合物的比较
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)amine: Lacks the methanol group, replaced by an amine group.
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness:
- The presence of the methanol group in (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol provides unique reactivity and interaction profiles compared to its analogs.
- Its specific substitution pattern on the pyridine and phenyl rings offers distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
[3-(5-amino-4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O/c1-9-5-13(15-7-12(9)14)11-4-2-3-10(6-11)8-16/h2-7,16H,8,14H2,1H3 |
InChI 键 |
GFPIXYRPVCCBHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1N)C2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)

![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)



![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)






